molecular formula C7H5FN4O B3322150 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one CAS No. 14213-08-2

1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one

Cat. No.: B3322150
CAS No.: 14213-08-2
M. Wt: 180.14 g/mol
InChI Key: UQRJCIVXFYCUDV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one is a chemical compound with the CAS Registry Number 14213-08-2. Its molecular formula is C7H5FN4O, and it has a molecular weight of 180.14 g/mol . As a fluorophenyl-substituted tetrazole derivative, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Tetrazole rings are widely recognized as bioisosteres for carboxylic acids and other functional groups, often employed to improve the metabolic stability, bioavailability, and efficacy of lead molecules . While specific biological data for this exact compound is limited in the public domain, research on closely related structures highlights the potential of such compounds. For instance, studies on fluorophenyl-triazole-tetrazole hybrids have demonstrated promising antinociceptive and anti-inflammatory properties, with mechanisms potentially involving the modulation of opioid pathways and ASICs/TRPV1 channels . Furthermore, similar triazole-tethered tetrazole derivatives have shown potent in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacterial strains, suggesting their value as scaffolds in antimicrobial drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRJCIVXFYCUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239618
Record name 1-(3-Fluorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14213-08-2
Record name 1-(3-Fluorophenyl)-1,2-dihydro-5H-tetrazol-5-one
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URL https://commonchemistry.cas.org/detail?cas_rn=14213-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Fluorophenyl 1h Tetrazol 5 4h One and Structural Analogues

Classical Synthetic Routes to 1-Aryl-1H-tetrazol-5(4H)-ones

Traditional methods for constructing the 1-aryl-tetrazolone core have laid the groundwork for more advanced synthetic designs. These routes are characterized by their reliability and stepwise approach to building the heterocyclic ring.

Cycloaddition Reactions in Tetrazolone Formation

The cornerstone of tetrazole and tetrazolone synthesis is the [3+2] cycloaddition reaction. nih.gov In this type of reaction, a three-atom component combines with a two-atom component to form a five-membered ring. nih.gov For the synthesis of 1,5-disubstituted tetrazoles, the most common approach involves the reaction of an organonitrile with an azide (B81097), often catalyzed by metal salts like zinc or copper. organic-chemistry.org

However, for the formation of the tetrazol-5-one (tetrazolone) ring, the key reaction is the cycloaddition between an isocyanate and an azide source, typically hydrazoic acid or an azide salt. This process involves the attack of the azide ion on the electrophilic carbon of the isocyanate, followed by intramolecular cyclization to yield the tetrazolone ring. The reaction is often facilitated under acidic conditions which can favor the formation of the tetrazole ring. rug.nl Another classical pathway involves the use of chlorinating agents to convert amides into imidoyl chlorides, which then react with an azide source to form the tetrazole ring. rug.nl

These cycloaddition reactions are fundamental to heterocyclic chemistry and provide a direct route to the tetrazole core, forming the basis for more complex synthetic strategies. nih.govnih.gov

Precursor Design and Synthesis for 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one Scaffolds

The synthesis of this compound relies on the availability of key precursors. The primary starting material is typically a 3-fluorophenyl derivative. A common strategy involves the in-situ or direct use of 3-fluorophenyl isocyanate.

Synthesis of 3-Fluorophenyl Isocyanate: This crucial intermediate can be synthesized from 3-fluoroaniline (B1664137). A standard method is the phosgenation of 3-fluoroaniline, although this involves highly toxic reagents. Milder, alternative methods include the reaction of 3-fluoroaniline with a phosgene (B1210022) equivalent like triphosgene (B27547) or diphosgene. Another approach is the Curtius rearrangement of 3-fluorobenzoyl azide, which is itself prepared from 3-fluorobenzoyl chloride and an azide salt (e.g., sodium azide).

Alternative Precursors: An alternative to isocyanates is the use of aryl isothiocyanates. These compounds can react with reagents like sodium azide and an oxidizing agent to form the tetrazolone ring. researchgate.net For the target compound, this would involve the synthesis of 3-fluorophenyl isothiocyanate.

Another versatile precursor strategy starts with acid chlorides. For example, 3-fluorobenzoyl chloride can be converted into the corresponding tetrazolone in a one-pot reaction using azidotrimethylsilane. rsc.org This method bypasses the need to isolate the potentially hazardous isocyanate intermediate.

PrecursorSynthetic RouteReagents
3-Fluorophenyl IsocyanatePhosgenation3-Fluoroaniline, Phosgene (or equivalent)
3-Fluorophenyl IsocyanateCurtius Rearrangement3-Fluorobenzoyl azide
This compoundFrom Acid Chloride3-Fluorobenzoyl Chloride, Azidotrimethylsilane
1-Aryl-1H-tetrazole-5-aminesFrom IsothiocyanatesAryl Isothiocyanate, Sodium Azide, Ceric Ammonium Nitrate (CAN) researchgate.net

Advanced and Green Synthesis Approaches

In response to the growing need for sustainable and efficient chemical manufacturing, advanced synthetic methods have been developed. These approaches aim to reduce reaction times, minimize waste, and streamline the production of complex molecules like fluorophenyl tetrazolones. benthamdirect.comlew.ro

Multicomponent Reaction (MCR) Strategies for Tetrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. nih.govacs.org The Ugi and Passerini reactions are prominent MCRs that have been adapted for tetrazole synthesis. beilstein-journals.org

The Ugi-tetrazole four-component reaction (UT-4CR) typically combines an aldehyde, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) to produce α-aminomethyl tetrazoles. acs.org While this classically yields 5-substituted tetrazoles, modifications can be envisioned to target tetrazolone structures. For instance, a three-component reaction (3CR) has been developed for 1,5-disubstituted tetrazoles, reacting an amine, a carboxylic acid derivative, and an azide source. rug.nl This approach could be adapted for 1-(3-fluorophenyl) derivatives by using 3-fluoroaniline as the amine component.

These MCR strategies are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds for screening. acs.orgbeilstein-journals.org

Microwave-Assisted Synthesis of Fluorophenyl Tetrazolones

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. lew.ronih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including tetrazoles. scielo.org.mx Reactions that might take several hours under conventional heating can often be completed in minutes using microwave assistance. nih.govscielo.org.mx

For the synthesis of aryl tetrazoles, microwave energy can be applied to various reaction types:

Cycloadditions: The [3+2] cycloaddition of nitriles or isocyanates with azides is often accelerated by microwave heating. nih.gov

MCRs: A microwave-accelerated MCR for constructing 1,5-disubstituted tetrazoles from an amine, a carboxylic acid derivative, and an azide source has been reported. rug.nl

Appel-type Reactions: A microwave-assisted continuous operation process has been used to prepare ethyl 1-aryl-1H-tetrazole-5-carboxylates, key intermediates that can be converted to tetrazolones. nih.gov

The table below compares conventional and microwave-assisted methods for a representative tetrazole-forming reaction.

MethodReaction TimeYieldReference
Conventional Heating10-14 hours61-68% scielo.org.mx
Microwave Irradiation9-12 minutes79-83% scielo.org.mx

This highlights the dramatic reduction in reaction time and improvement in yield achievable with microwave technology, making it a key component of green chemistry approaches. benthamdirect.com

One-Pot Reaction Protocols for Streamlined Production

One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. nih.gov Several one-pot protocols have been developed for the synthesis of tetrazoles and their derivatives.

A notable example is the one-pot synthesis of tetrazolones directly from acid chlorides using azidotrimethylsilane. rsc.org This method is scalable and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.org For the target compound, this would involve the direct conversion of 3-fluorobenzoyl chloride to this compound.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core offers multiple sites for chemical modification, including the nitrogen atoms of the tetrazole ring, the carbonyl group at the 5-position (or its thione analogue), and the 3-fluorophenyl ring. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

Alkylation: The nitrogen atoms of the tetrazole ring can be alkylated to introduce various substituents. The reaction of 1-aryltetrazol-5-ones with alkylating agents can lead to the formation of N-alkylated derivatives. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent.

Acylation: The amino group in related aminotetrazole derivatives can be readily acylated using acid chlorides in the presence of a base. arkat-usa.org This reaction provides a straightforward method for introducing a wide range of acyl groups, leading to the formation of amide derivatives. For example, the acetylation of 1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-amine has been reported using various acid chlorides in the presence of diisopropylethylamine (DIPEA). arkat-usa.org

SubstrateReagentProduct TypeReference
1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-amineAcid Chlorides, DIPEA, THFN-Acylated tetrazole derivatives arkat-usa.org

Functionalization of the Phenyl Ring: The 3-fluorophenyl group provides an additional site for modification. Electrophilic aromatic substitution reactions could potentially be employed to introduce further substituents onto the phenyl ring, although the directing effects of the tetrazol-5-one moiety and the fluorine atom would need to be considered.

Modification of the 5-Position: The carbonyl group of the tetrazol-5-one can be converted to a thione, providing a handle for further reactions. The resulting 1-aryl-1H-tetrazole-5-thiol can undergo various transformations, such as S-alkylation, to introduce a diverse array of functional groups at the 5-position. For instance, 1-([o-, m-, p-]fluorophenyl)-1H-tetrazole-5-thiol has been used as a precursor for condensation reactions. researchgate.net

The derivatization of the this compound core is a key strategy for the development of new chemical entities with tailored properties. The versatility of the tetrazole ring system, combined with the potential for modification at multiple sites, ensures that this scaffold will continue to be a focus of research in synthetic and medicinal chemistry.

Chemical Transformations and Reactivity of 1 3 Fluorophenyl 1h Tetrazol 5 4h One Derivatives

Reactions Involving the Tetrazolone Ring System

The tetrazolone ring in 1-(3-fluorophenyl)-1H-tetrazol-5(4H)-one derivatives is a versatile functional group that can undergo a variety of chemical transformations. These reactions primarily target the nitrogen and oxygen atoms of the heterocyclic ring, leading to a diverse range of derivatives.

One of the most common reactions involving the tetrazolone ring is alkylation . The alkylation of 1-aryltetrazol-5-ones can be achieved using various alkylating agents under phase-transfer catalysis conditions. This method has been shown to be effective for the synthesis of 4-bromoalkyl derivatives and bis-tetrazoles by using dibromoalkanes as the alkylating agent researchgate.net. The site of alkylation is generally not dependent on the nature of the alkylating agent or the phase-transfer catalyst used researchgate.net. A more recent method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines, which preferentially yields 2,5-disubstituted tetrazoles organic-chemistry.org. This approach is advantageous as it can be performed in a one-pot synthesis starting from nitriles organic-chemistry.org.

Acylation of the tetrazolone ring can also be accomplished, typically at the N4 position, to introduce various acyl groups. These reactions are often carried out using acyl chlorides or anhydrides in the presence of a base.

The tetrazolone ring can also participate in cycloaddition reactions . While specific examples for this compound are not extensively documented, tetrazole derivatives, in general, are known to undergo [3+2] cycloaddition reactions. For instance, the reaction of nitriles with sodium azide (B81097) is a common method for the synthesis of the tetrazole ring itself nih.gov. The reactivity of the tetrazolone ring in cycloadditions would likely be influenced by the electronic nature of the substituents.

Furthermore, the tetrazolone ring can undergo photochemical transformations . Photolysis of tetrazolic compounds often leads to cleavage of the ring, resulting in the formation of azides, isocyanates, or aziridines uc.pt. The specific photoproducts are highly dependent on the solvent and the nature of the substituents on the tetrazole ring uc.pt. For example, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one is solvent-dependent, yielding pyrimidinone in protic solvents and isocyanates and anilines in aprotic solvents uc.pt.

Table 1: Summary of Reactions Involving the Tetrazolone Ring System

Reaction Type Reagents and Conditions Products References
Alkylation Dibromoalkanes, Phase-Transfer Catalyst 4-Bromoalkyl derivatives, Bis-tetrazoles researchgate.net
Alkylation Aliphatic amines, Organic nitrite 2,5-Disubstituted tetrazoles organic-chemistry.org
Photochemical Transformation UV irradiation (254 nm), Protic/Aprotic solvents Pyrimidinones, Isocyanates, Anilines uc.pt

Regioselective Transformations of the Fluorophenyl Moiety

The fluorophenyl group of this compound is susceptible to regioselective transformations, primarily through electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the fluorine atom and the tetrazolone ring.

Electrophilic Aromatic Substitution (SEAr) reactions on the fluorophenyl ring will be directed by the combined electronic effects of the fluorine atom and the tetrazolone substituent. Fluorine is an ortho-, para-directing deactivator, while the tetrazolone ring is expected to be a meta-directing deactivating group due to the electron-withdrawing nature of the heterocyclic system. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the fluorine atom and meta to the tetrazolone ring. The primary positions for substitution would be C4 and C6, and to a lesser extent, C2.

Nucleophilic Aromatic Substitution (SNAr) reactions are also possible, particularly if there are other activating groups on the phenyl ring or if a strong nucleophile is used. The fluorine atom itself can be displaced by a nucleophile, although this typically requires harsh reaction conditions unless the ring is activated by strongly electron-withdrawing groups. The presence of the tetrazolone ring may influence the susceptibility of the ring to nucleophilic attack.

Detailed experimental data on specific regioselective transformations of the fluorophenyl moiety in this compound are limited in the readily available literature. However, the principles of aromatic substitution reactions provide a predictive framework for its reactivity.

Table 2: Predicted Regioselectivity of Transformations on the Fluorophenyl Moiety

Reaction Type Directing Groups Predicted Position of Substitution
Electrophilic Aromatic Substitution F (ortho, para-director, deactivating), Tetrazolone (meta-director, deactivating) C4, C6, C2
Nucleophilic Aromatic Substitution F (leaving group) C3 (displacement of F)

Formation of Hybrid Chemical Architectures Incorporating the this compound Unit

The this compound scaffold can be incorporated into larger, hybrid molecular architectures through reactions involving either the tetrazolone ring or the fluorophenyl moiety. These hybrid molecules often exhibit unique biological activities by combining the pharmacophoric features of different molecular entities.

One common strategy for creating hybrid molecules is to link the tetrazole unit to other heterocyclic systems. For example, pyrazole-tetrazole hybrid compounds have been synthesized and shown to possess various biological activities mdpi.comnih.govmdpi.com. The synthesis of such hybrids can be achieved by forming the tetrazole ring on a molecule already containing a pyrazole (B372694) moiety, or by coupling a pre-formed tetrazole derivative with a pyrazole-containing molecule. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized as microtubule destabilizers, demonstrating the integration of the tetrazole core into a more complex structure with biological relevance nih.govsemanticscholar.orgresearchgate.net.

Another approach involves the functionalization of the tetrazolone ring, as described in Section 3.1, to introduce linkers that can be used to attach other molecular fragments. For example, the alkylation of 1-phenyltetrazol-5-one with dibromoalkanes yields 4-bromoalkyl derivatives, which can serve as versatile intermediates for the synthesis of functionally substituted tetrazoles and, by extension, hybrid molecules researchgate.net.

The fluorophenyl ring also provides a handle for creating hybrid structures through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by first introducing a suitable functional group (e.g., a boronic acid or an amine) onto the phenyl ring.

Table 3: Examples of Hybrid Architectures Incorporating a Tetrazole Moiety

Hybrid Structure Type Synthetic Strategy Potential Application References
Pyrazole-Tetrazole Hybrids Cycloaddition or coupling reactions Antihypertensive, Antimicrobial mdpi.comnih.govmdpi.com
Tetrazole-Piperazine Hybrids Amide coupling Anticancer (Microtubule destabilizers) nih.govsemanticscholar.orgresearchgate.net
Functionally Substituted Tetrazoles Alkylation followed by further reaction Diverse biological activities researchgate.net

Isomerism and Conformational Dynamics of this compound Analogues

The structural features of this compound and its analogues give rise to various forms of isomerism and conformational dynamics.

Tautomerism is a key aspect of tetrazole chemistry. 5-Substituted 1H-tetrazoles can exist in equilibrium between the 1H and 2H tautomeric forms researchgate.netresearchgate.net. In the case of this compound, the presence of the carbonyl group at the 5-position and the substituent at the N1 position largely fixes the tautomeric form to the 1,4-dihydro-5H-tetrazol-5-one structure. However, the possibility of other tautomers, such as the 5-hydroxy-1H-tetrazole form, cannot be entirely ruled out, especially in solution, and their relative energies would influence the compound's reactivity. Theoretical calculations on 1-phenyl-tetrazolone have shown that the 1,4-dihydro-5H-tetrazol-5-one tautomer is the most stable .

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-Phenyltetrazol-5-one
1-Phenyl-4-allyl-tetrazol-5-one

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one, both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum, the protons on the fluorophenyl ring would exhibit characteristic chemical shifts and coupling patterns. The protons ortho, meta, and para to the fluorine atom and the tetrazole substituent would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The proton of the N-H group in the tetrazole ring is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the tetrazolone ring (C=O) would be found significantly downfield. The carbons of the fluorophenyl ring would show characteristic chemical shifts, and the carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant (¹JCF). The other carbons of the phenyl ring would show smaller two-, three-, and four-bond C-F couplings. rsc.orgrsc.orgnih.gov

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predicted data table based on analogous structures, as specific experimental data is not available.)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.20 - 7.80m
NH11.0 - 13.0br s

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predicted data table based on analogous structures, as specific experimental data is not available.)

Carbon Predicted Chemical Shift (δ, ppm)
C=O~150
C-F~162 (d, ¹JCF ≈ 245 Hz)
Aromatic-C110 - 140

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₅FN₄O), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight of 180.14 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small, stable molecules. A characteristic fragmentation for tetrazoles is the loss of a nitrogen molecule (N₂), leading to a significant fragment ion. Further fragmentation of the fluorophenyl ring would also be observed.

Table 4.2.1: Predicted Mass Spectrometry Data for this compound (Note: This is a predicted data table based on analogous structures, as specific experimental data is not available.)

m/z Interpretation
181.05[M+H]⁺
153.05[M+H - N₂]⁺
125.04[M+H - N₂ - CO]⁺
95.02[C₆H₄F]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the tetrazolone ring, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3100-3300 cm⁻¹. The C-F stretching vibration would be observed as a strong band in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations would also be present. researchgate.netnist.gov

Table 4.3.1: Predicted IR Absorption Bands for this compound (Note: This is a predicted data table based on analogous structures, as specific experimental data is not available.)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch3100 - 3300Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch1700 - 1750Strong
C=N stretch1550 - 1650Medium
C-F stretch1000 - 1300Strong

X-ray Crystallography for Solid-State Structural Characterization

Table 4.4.1: Predicted Crystal Data for this compound (Note: This is a hypothetical data table as specific experimental data is not available.)

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.0
c (Å)~13.0
β (°)~95
Z4

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The results are compared with the calculated values for the proposed empirical formula to verify its accuracy. For C₇H₅FN₄O, the calculated elemental composition would be compared against the experimentally determined values. researchgate.netresearchgate.net

Table 4.5.1: Elemental Analysis Data for C₇H₅FN₄O

Element Calculated (%) Found (%) (Hypothetical)
Carbon (C)46.6746.65
Hydrogen (H)2.802.82
Nitrogen (N)31.1031.08

Theoretical and Computational Investigations of 1 3 Fluorophenyl 1h Tetrazol 5 4h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-fluorophenyl)-1H-tetrazol-5(4H)-one at the electronic level. These computational techniques allow for the prediction of molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds similar to this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G**, are employed to predict their geometries and electronic properties. nih.gov These studies can determine optimized molecular structures, including bond lengths and angles, which often show good correlation with experimental data from techniques like X-ray crystallography. nih.govdntb.gov.ua

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its susceptibility to chemical reactions. nih.gov For related heterocyclic compounds, DFT has been used to calculate these frontier molecular orbitals and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds

ParameterTypical Value/MethodSignificance
Functional B3LYPA popular hybrid functional balancing accuracy and computational cost.
Basis Set 6-311G**Provides a flexible description of the electron distribution.
Properties Calculated Optimized Geometry, HOMO/LUMO Energies, MEPPredicts structure, reactivity, and interaction sites.

This table is illustrative and based on typical DFT studies of similar heterocyclic compounds.

Mechanistic Elucidation of Chemical Reactions through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving tetrazole derivatives. For instance, DFT has been used to study the photodegradation mechanism of related tetrazol-5-one compounds. mdpi.com These studies can map out the reaction pathway on different electronic states (e.g., singlet and triplet), identifying transition states and intermediates. mdpi.com By calculating the energy barriers for different potential pathways, researchers can validate or propose reaction mechanisms that are consistent with experimental observations. mdpi.com Such computational insights are critical for understanding the stability and transformation of these compounds under various conditions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational tools for exploring the potential biological activity of compounds like this compound by simulating their interactions with biological macromolecules.

Prediction of Ligand-Target Interactions

Molecular docking simulations are widely used to predict how a small molecule (ligand), such as a tetrazole derivative, might bind to a protein target. This technique has been applied to various tetrazole-containing compounds to explore their potential as inhibitors of enzymes like microtubules, which are important targets in cancer therapy. nih.gov The tetrazole ring is recognized for its ability to participate in hydrogen bonding, a key type of interaction in ligand-target binding. acs.orgnih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming stable complexes with amino acid residues in a protein's active site. acs.orgnih.gov

Exploration of Binding Modes with Biological Macromolecules

Docking studies can reveal the specific binding modes of a ligand within a protein's active site. For example, in studies of other tetrazole derivatives as microtubule destabilizers, docking simulations have shown that the tetrazole moiety can form hydrogen bonds with key amino acid residues such as Asnβ258 and Lysβ352 in tubulin. nih.gov These interactions help to anchor the ligand in the binding pocket and are crucial for its biological activity. nih.gov The binding affinity, often expressed as a binding free energy (in kcal/mol), can be calculated to quantify the strength of the interaction. nih.gov

Table 2: Illustrative Docking Results for Tetrazole Derivatives with Protein Targets

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
1-Aryl-1H-tetrazolsTubulinAsnβ258, Lysβ352, Alaβ317Not specified
Pyrazole (B372694) Derivatives15-LOXNot specified-9.20 to -9.80

This table is based on findings for various tetrazole and pyrazole derivatives and is for illustrative purposes. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

While specific molecular dynamics (MD) simulation studies on this compound are not prominently documented in the reviewed literature, this computational technique is a powerful tool for studying the conformational flexibility of molecules and the dynamic behavior of ligand-protein complexes over time.

MD simulations can provide a more realistic picture of molecular interactions than static docking by accounting for the movement of both the ligand and the protein in a simulated physiological environment. For related heterocyclic systems, MD simulations could be used to:

Analyze the conformational landscape of the this compound molecule, identifying the most stable conformations.

Assess the stability of a predicted ligand-protein binding mode obtained from docking. By simulating the complex over nanoseconds, researchers can observe whether the key interactions are maintained.

Calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The insights gained from MD simulations can complement and refine the predictions from quantum chemical calculations and molecular docking, providing a comprehensive understanding of the compound's behavior at the molecular level.

In Silico Pharmacophore Modeling for Rational Design

The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry, with computational tools playing a pivotal role in accelerating the discovery process. nih.gov In silico pharmacophore modeling, a key technique in computer-aided drug design (CADD), is instrumental in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a desired response. nih.govscilit.com This approach significantly reduces the time and cost associated with drug development by enabling the virtual screening of large compound libraries to select promising candidates for synthesis and biological testing. nih.gov For a molecule such as this compound, pharmacophore modeling provides a framework for understanding its potential structure-activity relationships (SAR) and for guiding the design of new, more potent analogs.

Pharmacophore models are constructed by identifying common chemical functionalities and their spatial relationships that are critical for biological activity. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov The process can be approached in two primary ways: ligand-based or structure-based modeling. mdpi.com Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown, relying on a set of active molecules to deduce a common pharmacophore. nih.govrsc.org Conversely, structure-based modeling utilizes the known 3D structure of a ligand-target complex, often obtained from X-ray crystallography or NMR spectroscopy, to directly map the key interaction points. mdpi.com

For this compound, a hypothetical pharmacophore model can be postulated based on its distinct chemical moieties. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, is a critical pharmacophoric element in many medicinal compounds. acs.orgnih.govhilarispublisher.com The tetrazolone core of the molecule presents several key features for potential molecular interactions.

A detailed analysis of the structure of this compound allows for the identification of several potential pharmacophoric features that could be crucial for its interaction with a biological target. These features form the basis for constructing a pharmacophore model to be used in virtual screening and rational drug design.

The primary pharmacophoric features of this compound are outlined in the table below:

Feature IDPharmacophoric FeatureStructural MoietyPotential Interaction
AR1 Aromatic Ring3-Fluorophenyl groupπ-π stacking, hydrophobic interactions
HBA1 Hydrogen Bond AcceptorCarbonyl oxygen (C=O)Hydrogen bonding with donor groups on a receptor
HBA2 Hydrogen Bond AcceptorNitrogen atoms (N2, N3) of the tetrazole ringHydrogen bonding with donor groups on a receptor
HBD1 Hydrogen Bond DonorN-H group of the tetrazole ringHydrogen bonding with acceptor groups on a receptor
HY/HA Hydrophobic/Halogen AccentFluorine atomHalogen bonding, hydrophobic interactions

The rational design process leverages these identified pharmacophoric features. For instance, the 3-fluorophenyl group (AR1) can be systematically modified to explore interactions within a hydrophobic pocket of a target protein. The fluorine atom itself (HY/HA) may participate in specific halogen bonding, an interaction increasingly recognized for its importance in drug-receptor binding. mdpi.com The tetrazolone ring offers a rich array of interaction points, including the carbonyl oxygen (HBA1), the ring nitrogens (HBA2), and the protonated nitrogen (HBD1), making it a versatile scaffold for establishing a network of hydrogen bonds within a receptor's active site. nih.govnih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds. This process filters for molecules that possess the same pharmacophoric features with similar spatial arrangements, thereby identifying novel scaffolds that are likely to exhibit the desired biological activity. nih.gov Subsequent steps, such as molecular docking, can then be employed to refine the hit list by predicting the binding poses and affinities of the selected compounds within the target's active site. nih.govnih.gov This synergistic use of pharmacophore modeling and other computational techniques provides a powerful strategy for the rational design of new derivatives based on the this compound scaffold. nih.gov

Structure Activity Relationship Sar Analyses of 1 3 Fluorophenyl 1h Tetrazol 5 4h One Analogues

Impact of the 3-Fluorophenyl Substitution on Biological Activity

The presence and position of the fluorine atom on the phenyl ring are critical determinants of the biological activity of 1-aryl-1H-tetrazol-5(4H)-one derivatives. The 3-fluoro substitution, in particular, imparts specific electronic properties to the molecule that can significantly influence its interaction with biological targets.

Research into various classes of compounds bearing a fluorophenyl-heterocycle motif demonstrates the significance of this substitution. For instance, in a series of microtubule destabilizers based on a 1-aryl-tetrazole scaffold, the position of the fluorine atom on the phenyl ring (A-ring) was a key factor in antiproliferative activity. While ortho-substitution was generally preferred (2-fluoro > 2-chloro), the electronic effects of a meta-substituent like the one in 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one are known to alter the molecule's charge distribution and binding capabilities. tandfonline.com Similarly, studies on pyrazole (B372694) derivatives, such as 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, which exhibit antihypertensive effects, underscore that the 3-fluorophenyl group is a recurring feature in bioactive molecules. nih.gov

Role of the Tetrazolone Core in Modulating Biological Responses

The tetrazole ring system is a cornerstone of medicinal chemistry, primarily because it serves as a bioisosteric equivalent of a carboxylic acid group. researchgate.neteurekaselect.com This five-membered heterocyclic ring, with its four nitrogen atoms, possesses a pKa value (around 4.5–4.9) similar to that of carboxylic acids, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological receptors. drughunter.com However, the tetrazole moiety offers improved metabolic stability and a more favorable pharmacokinetic profile compared to the carboxylic acid group it often replaces. researchgate.neteurekaselect.com

The tetrazolone (tetrazol-5-one) core, specifically, is recognized for its ability to act as a carboxylic acid bioisostere, which can lead to enhanced drug properties. rsc.org The tetrazole ring is a prevalent feature in numerous marketed drugs with a wide spectrum of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antiviral effects. researchgate.netbeilstein-journals.org This versatility stems from the ring's unique electronic structure and its capacity to form stable complexes with biological targets. researchgate.net For example, 1,5-diaryl-substituted tetrazoles have shown potent anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. nih.gov The inherent stability and synthetic accessibility of the tetrazolone core make it a privileged scaffold in the design of novel therapeutic agents. rsc.orgbeilstein-journals.org

Bioisosteric Replacement Studies and Their Influence on Potency

Bioisosteric replacement is a fundamental strategy in drug design used to enhance potency, selectivity, and pharmacokinetic properties. drughunter.com The tetrazole ring is a classic example of a successful bioisostere, most notably for the carboxylic acid functional group. drughunter.com This substitution is found in over 20 FDA-approved drugs. drughunter.com Replacing a carboxylic acid with a tetrazole can lead to a significant increase in potency, as seen in the development of the angiotensin II antagonist Losartan, where the switch resulted in a 10-fold improvement in potency. drughunter.com This enhancement was attributed to the tetrazole's acidic N-H group being positioned more optimally for receptor interaction. drughunter.com

Beyond mimicking carboxylic acids, the tetrazole ring can also serve as a bioisostere for other functional groups, such as a cis-amide. beilstein-journals.org Furthermore, studies have shown that replacing other heterocyclic rings with a tetrazole can dramatically improve biological activity. In one notable study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.govresearchgate.net The resulting tetrazole-containing compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, exhibited nanomolar cytotoxicity against chronic myeloid leukemia cells, demonstrating a much higher potency than its triazole predecessor. nih.govresearchgate.net These examples highlight that incorporating a tetrazole or tetrazolone core through bioisosteric replacement is a powerful approach to optimizing the therapeutic potential of lead compounds.

Substituent Effects on the Pharmacological Profile of 1-Aryl-1H-tetrazol-5(4H)-one Derivatives

Studies on 1-aryl-tetrazolone herbicides have demonstrated that specific substitution patterns on the phenyl ring are required for optimal activity. For example, a 2-fluoro-4-chloro-5-substituted phenyl group was found to confer optimum herbicidal activity. capes.gov.br In the context of anticancer agents, research on 1-aryl-tetrazole analogues showed a clear preference for substituents at the ortho-position of the aryl ring, with the order of potency being 2-methyl > 2-fluoro > 2-chloro > H. tandfonline.com

The following table summarizes the impact of different substituents on the anti-inflammatory activity of 1,5-diaryl tetrazole derivatives, which act as COX inhibitors.

CompoundSubstituent (R) on 1-Phenyl RingCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Derivative 14-H1.115
Derivative 24-CH₃0.859.1
Derivative 34-OCH₃0.422.0
Derivative 44-Cl0.9611
Derivative 54-NO₂8.1200

Data adapted from a study on 1,5-diaryl-substituted tetrazole derivatives as anti-inflammatory agents. nih.gov The table illustrates that electron-donating groups (like -OCH₃) at the para-position of the phenyl ring tend to enhance COX inhibitory potency, particularly for COX-2, while strong electron-withdrawing groups (like -NO₂) significantly decrease activity.

These findings collectively show that modifying the substituents on the aryl ring of the 1-Aryl-1H-tetrazol-5(4H)-one scaffold is a critical strategy for modulating the pharmacological activity and selectivity of these compounds.

Biological Activity Profiles and Mechanistic Insights in Vitro Studies

Antiproliferative and Anticancer Mechanisms of Action

Derivatives of the 1-phenyl-tetrazole scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. nih.govlookchem.com The introduction of various isomeric forms of the tetrazole ring has been a successful strategy in designing promising anticancer compounds. nih.govmdpi.com

Research into tetrazole derivatives has identified their ability to interfere with key signaling pathways that regulate cell growth and proliferation. For instance, certain oleanolic acid derivatives incorporating a 1-(4-fluorophenyl)-1H-1,2,3-triazole moiety have been shown to inhibit cell proliferation by suppressing the Notch-Akt signaling pathway. nih.gov Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated potent antiproliferative activity by acting as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M, crucial kinases in cancer cell proliferation. mdpi.com Compound 3h from this series was identified as a particularly potent inhibitor against these molecular targets. mdpi.com

A primary mechanism for the anticancer effect of many tetrazole-based compounds is the disruption of microtubule function. nih.gov Microtubules are essential for cell division, and their targeted inhibition leads to mitotic arrest and subsequent cell death. nih.gov

Several studies have shown that tetrazole derivatives can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on the β-tubulin subunit. mdpi.comnih.govnih.gov This action disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. nih.gov For example, thiazol-5(4H)-one derivatives were designed to mimic the pharmacophoric features of colchicine binding site inhibitors and were found to be potent inhibitors of tubulin polymerization, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds 4f and 5a in this class showed IC₅₀ values of 9.33 nM and 9.52 nM, respectively, for tubulin polymerization inhibition. nih.gov

The disruption of microtubule dynamics or other cellular processes by tetrazole derivatives often leads to cell cycle arrest, a key mechanism in preventing cancer cell proliferation. researchgate.net Numerous studies have documented the ability of these compounds to halt the cell cycle at specific phases.

For instance, a derivative of andrographolide (B1667393) featuring a pyrazole (B372694) ring induced S phase arrest in MDA-MB-231 breast cancer cells. mdpi.com Another study on pyrazoline derivatives demonstrated cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov More commonly, as a direct consequence of tubulin inhibition, compounds cause arrest in the G2/M phase. nih.govnih.gov A novel oleanolic derivative, ZQL-4c , which contains a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl moiety, was found to induce G2/M phase arrest in breast cancer cells. nih.gov Similarly, certain thiazol-5(4H)-one derivatives were shown to arrest cell cycle growth at the G2/M phase. nih.gov

Table 1: Effect of Tetrazole Derivatives on Cell Cycle Progression

Compound/Derivative Class Cell Line(s) Effect Reference
Pyrazoline derivative 3f MDA-MB-468 S phase arrest nih.gov
Thiazol-5(4H)-one derivative 5a Not specified G2/M phase arrest nih.gov
ZQL-4c Breast cancer cells G2/M phase arrest nih.gov
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides BxPC-3, PC-3 G0/G1 phase arrest mdpi.com

A crucial outcome of the anticancer activity of tetrazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.com This is often a downstream effect of cell cycle arrest and other cellular stresses caused by the compounds. nih.gov

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, a 3-tetrazolyl-β-carboline derivative was found to act through a p53-independent apoptotic pathway in colorectal cancer cells. nih.gov The oleanolic derivative ZQL-4c induced apoptosis in breast cancer cells by increasing levels of cleaved caspases-3, -7, and -9, and p53, while also increasing the pro-apoptotic Bax protein and decreasing the anti-apoptotic Bcl-2 protein. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comnih.govtriazine sulfonamides induced a time- and concentration-dependent increase in apoptotic cells in HeLa, HCT 116, PC-3, and BxPC-3 cell lines. mdpi.com The most potent of these, MM129 , showed a strong pro-apoptotic effect, particularly in HeLa cells. mdpi.com

Table 2: Pro-Apoptotic Activity of Selected Tetrazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Apoptotic Markers/Observations Reference
ZQL-4c Breast Cancer Increased cleaved caspases-3, -7, -9; Increased Bax/Bcl-2 ratio nih.gov
3-(1H-tetrazol-5-yl)-β-carbolines HCT116, HT29 p53-independent apoptosis nih.gov
Pyrazolo-triazine sulfonamides (MM129 , MM130 , MM131 ) HeLa, HCT 116, PC-3, BxPC-3 Phosphatidylserine externalization, increased subG1 fraction mdpi.com

Antimicrobial Action of 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one Derivatives

In addition to their anticancer properties, tetrazole derivatives have been investigated for their potential as antimicrobial agents. The tetrazole scaffold is present in established antimicrobial drugs and its incorporation into new molecular structures can enhance antibacterial properties. nih.gov

Derivatives of 1H-tetrazole have shown promising activity against a range of bacterial pathogens, including both standard and clinical strains of Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.

A study on novel imide-tetrazole derivatives found that compounds 1 , 2 , and 3 exhibited significant antimicrobial activity, with Minimal Inhibitory Concentration (MIC) values ranging from 0.8–3.2 μg/mL. nih.gov In some cases, their activity was higher than the reference antibiotic, Ciprofloxacin. nih.gov These compounds were particularly effective against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis, inhibiting their growth with MIC values of 0.8 μg/mL. nih.gov Further investigation revealed that their mechanism involves the inhibition of bacterial DNA topoisomerase IV and gyrase, critical enzymes for DNA replication. nih.gov Other research has also highlighted the antibacterial and antifungal activities of various tetrazole derivatives against pathogens like Escherichia coli, Staphylococcus aureus, Aspergillus Niger, and Candida albicans. researchgate.netnih.govechemcom.com

Table 3: Antibacterial Spectrum of Selected Tetrazole Derivatives

Compound/Derivative Class Target Organism(s) Activity (MIC/Inhibition Zone) Reference
Imide-tetrazoles (1 , 2 , 3 ) Staphylococcus aureus (clinical) MIC: 0.8 μg/mL nih.gov
Imide-tetrazoles (1 , 2 , 3 ) Staphylococcus epidermidis (clinical) MIC: 0.8 μg/mL nih.gov
Cromoglicic Acid-Tetrazole Conjugates Escherichia coli (G-), Staphylococcus aureus (G+) Good effectiveness (inhibition zone) echemcom.com

Antifungal Efficacy against Pathogenic Strains

No data is available on the antifungal activity of this compound against pathogenic strains.

Antitubercular Activity against Mycobacterium tuberculosis

There is no published research on the antitubercular properties of this compound.

Antiviral Properties

The antiviral potential of this compound has not been evaluated in the available literature.

Metabolic Regulation and Related Activities

Antioxidant Mechanisms and Oxidative Stress Mitigation

No studies concerning the antioxidant mechanisms or oxidative stress mitigation by this compound were found.

Modulation of Glucose Homeostasis Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

There is no information available regarding the activity of this compound as a PPAR agonist.

Aldose Reductase (AR) Inhibition

Aldose Reductase (AR) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions and is implicated in the development of diabetic complications. The search for potent and selective AR inhibitors is an active area of research. Despite the investigation into various chemical entities for AR inhibition, there is currently no published data detailing the in vitro inhibitory effects of this compound on Aldose Reductase. One study focused on a different compound, 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), as an aldose reductase inhibitor for treating diabetic nephropathy. nih.govnih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin (B1656795) hormones, such as GLP-1. nih.govjetir.org This mechanism helps to enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov While the development of DPP-4 inhibitors is a significant area in diabetes research, there are no specific in vitro studies or data available that demonstrate or quantify the inhibitory activity of this compound against the DPP-4 enzyme. epa.govresearchgate.net

Glucagon-Like Peptide 1 (GLP-1) Agonism

Glucagon-Like Peptide 1 (GLP-1) receptor agonists are another important class of therapeutics for type 2 diabetes and obesity, known for their ability to stimulate insulin secretion, suppress appetite, and slow gastric emptying. nih.govnih.gov These agents mimic the action of the endogenous GLP-1 hormone. nih.gov A thorough review of the scientific literature reveals no studies on the agonistic activity of this compound at the GLP-1 receptor. Research in this area is focused on peptide and small-molecule agonists, but this specific compound has not been identified as a GLP-1 agonist in available reports. mdpi.comresearchgate.netresearchgate.net

G Protein-Coupled Receptor (GPCRs) Agonism

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial drug targets for a wide array of physiological processes. nih.gov While many compounds are screened for their effects on various GPCRs, there is no specific information or published research that indicates this compound acts as an agonist for any particular G Protein-Coupled Receptor. The interaction of this compound with the vast GPCR family remains uncharacterized in the current scientific literature. nih.gov

Glycogen (B147801) Phosphorylases (GP) Inhibition

Glycogen Phosphorylase (GP) is a key enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose. Its inhibition is considered a potential strategy for controlling blood glucose levels in type 2 diabetes. Despite the interest in GP inhibitors, there is a lack of available scientific data concerning the in vitro inhibitory activity of this compound against Glycogen Phosphorylases.

Alpha-Glucosidase (AG) Inhibition

Alpha-glucosidase inhibitors work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose spikes. asiapharmaceutics.infonih.gov This class of drugs is an established therapeutic option for managing type 2 diabetes. asiapharmaceutics.info However, an extensive search of scientific databases and literature reveals no in vitro studies or corresponding data on the alpha-glucosidase inhibitory activity of this compound. researchgate.netnih.govscience.gov

Sodium-Glucose Co-transporter (SGLT) Inhibition

There is currently no specific published research detailing the in vitro inhibitory activity of this compound on Sodium-Glucose Co-transporter (SGLT) proteins. However, the broader class of tetrazole-containing compounds has been investigated for various antidiabetic activities. nih.gov

Fructose-1,6-Bisphosphatase (FBPase) Inhibition

Direct inhibitory studies of this compound against Fructose-1,6-Bisphosphatase (FBPase), a key enzyme in gluconeogenesis, are not prominently documented. Nevertheless, the tetrazole moiety has been incorporated into molecules designed as FBPase inhibitors. For instance, a series of 2,5-diphenyl-1,3,4-oxadiazole (B188118) derivatives featuring a 1H-tetrazole group was synthesized and evaluated for FBPase inhibition. One compound from this series demonstrated significant in vitro inhibition of FBPase with a half-maximal inhibitory concentration (IC₅₀) of 2.98 µM. nih.gov This finding suggests that the tetrazole ring can be a key pharmacophore in the design of FBPase inhibitors. nih.gov

Compound ClassSpecific Compound ExampleTargetIC₅₀ (µM)
Diphenyl-oxadiazole-tetrazole2,5-diphenyl-1,3,4-oxadiazole with 1H-tetrazoleFBPase2.98
IkappaB Kinase epsilon (IKKε) and TANK-Binding Kinase 1 (TBK1) Inhibition

There is no specific evidence to suggest that this compound is an inhibitor of IkappaB Kinase epsilon (IKKε) or TANK-Binding Kinase 1 (TBK1). The field of IKKε/TBK1 inhibition is focused on other chemical scaffolds. nih.gov While tetrazole derivatives are explored for a wide range of biological activities, their role as direct inhibitors of IKKε and TBK1 is not established in the current literature. nih.gov Clinical trials have been conducted with other inhibitors, such as amlexanox, for conditions like diabetes, but these are not tetrazole-based compounds. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The 1,5-substituted tetrazole scaffold has been identified as a promising class of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). nih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.gov Researchers have discovered and optimized a series of 1,5-substituted 1H-tetrazoles that demonstrate selective and potent inhibition of 11β-HSD1 in cellular assays. nih.gov

An initial screening identified a compound with a 5-sulfanyl 1H-tetrazole moiety that showed sub-micromolar potency in cellular assays and was selective for 11β-HSD1 over the 11β-HSD2 isoform. nih.gov This led to the synthesis and evaluation of a series of analogs. The inhibitory activities were determined using a scintillation proximity assay in mammalian cells transfected with human or murine 11β-HSD1. nih.gov

While the specific data for this compound is not provided, the table below summarizes the activity of representative compounds from the studied 1,5-substituted 1H-tetrazole series. nih.gov

CompoundHuman 11β-HSD1 IC₅₀ (nM)Murine 11β-HSD1 IC₅₀ (nM)Human 11β-HSD2 IC₅₀ (nM)
Compound 5290250>10000
Compound 9160170>10000
Compound 1341100>10000
Compound 183240>10000

These findings highlight that the 1,5-substituted tetrazole core is a viable starting point for developing potent and selective 11β-HSD1 inhibitors. nih.govnih.gov

Modulation of Inflammatory and Nociceptive Pathways

Research into tetrazole derivatives has shown significant potential in modulating inflammation and pain. Although direct studies on this compound are scarce, extensive research on closely related pyrazole-tetrazole hybrids provides valuable insights into the anti-inflammatory and analgesic properties of this chemical family. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-containing compounds have been demonstrated in various in vitro and in vivo models. nih.govresearchgate.net A number of 1,5-diaryl-substituted tetrazoles have shown inhibitory activity against cyclooxygenase (COX) enzymes, with IC₅₀ values for COX-2 inhibition as low as 2.0 µM. nih.gov

Specifically, a novel series of 5-phenyl-1-acyl-1,2,3,4-tetrazoles was synthesized and screened for anti-inflammatory activity, with several compounds demonstrating potent effects. researchgate.net

Analgesic Mechanisms

The analgesic activity of tetrazole derivatives is often linked to their anti-inflammatory effects. nih.gov Studies on pyrazole and triazole derivatives containing a tetrazole ring have explored their mechanisms of action in pain models. For example, a triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, has been studied for its antinociceptive effects, suggesting that these hybrid molecules can interfere with pain signaling pathways. nih.gov The analgesic properties of some tetrazole derivatives have been shown to be comparable to standard drugs like ibuprofen (B1674241) in animal models. nih.gov

Vasorelaxant Properties via NO/cGMP/K+ Channels

There is currently no publicly available scientific literature detailing the in vitro vasorelaxant properties of this compound. Studies investigating its effects on the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway or its influence on potassium (K+) channels in vascular smooth muscle have not been identified.

While research has been conducted on structurally related compounds containing a fluorophenyl-tetrazole moiety, such as 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, those findings are specific to that distinct molecule and cannot be extrapolated to this compound. nih.govnih.govnih.gov The vasorelaxant effects of that different compound were shown to be mediated through the NO/cGMP pathway. nih.govnih.govnih.gov However, direct experimental data on this compound is absent.

Interaction with Specific Biological Targets and Receptors

No specific data from in vitro enzyme inhibition assays for this compound have been reported in the available scientific literature. Consequently, there is no information regarding its potency or selectivity as an inhibitor for any particular enzyme.

A related compound, 1-(3-fluorophenyl)-1H-tetrazole-5-thiol, which differs by the presence of a thiol group, has been synthesized and utilized in the context of acetylcholinesterase (AChE) biosensors for detecting pesticides. researchgate.net However, this application does not provide a direct enzyme inhibition profile (e.g., IC50 values) for the target compound this compound itself.

Detailed in vitro studies on the binding affinity and interaction of this compound with specific biological receptors are not available in the public domain.

Angiotensin II Receptors: The tetrazole ring is a common feature in many Angiotensin II Receptor Blockers (ARBs). erciyes.edu.trresearchgate.net However, no binding assay data (such as K_i_ or IC50 values) have been published that specifically characterize the interaction of this compound with Angiotensin II type 1 (AT1) or type 2 (AT2) receptors.

Neurokinin-3 Receptor: The search for literature did not yield any studies investigating the binding or functional activity of this compound at the neurokinin-3 (NK3) receptor. Research in this area has focused on other distinct non-hormonal antagonists for therapeutic applications. nih.govnih.gov

Estrogen Receptor Alpha: There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated for its binding affinity or functional modulation of Estrogen Receptor Alpha (ERα).

Based on a thorough review of scientific databases, there is a significant lack of published research on the specific biological and mechanistic activities of this compound. The vasorelaxant properties, enzyme inhibition profiles, and receptor binding interactions outlined in the requested scope have not been experimentally determined or reported for this compound. Therefore, no data tables on its biological activity can be generated at this time. Future in vitro research would be necessary to elucidate the pharmacological profile of this specific molecule.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contribution of the tetrazolone scaffold lies in its successful application as a bioisostere of carboxylic acids. lifechemicals.combohrium.comhilarispublisher.comnih.gov Bioisosteres are chemical substituents that can interchange without significantly altering the biological activity of a molecule. The tetrazolone group has physicochemical properties, such as its pKa value and planar structure, that are comparable to the carboxylic acid group. bohrium.com This allows it to participate in similar receptor-ligand interactions. bohrium.com

Key findings from studies on various tetrazolone-containing compounds demonstrate that this substitution can maintain or even enhance pharmacological activity while potentially improving pharmacokinetic profiles. For instance, replacing a carboxylic acid with a tetrazolone has been shown to improve metabolic stability and cell membrane penetration due to increased lipophilicity. bohrium.comhilarispublisher.com This strategy has been applied to modify existing drugs to create new chemical entities with potentially superior properties. lifechemicals.com The tetrazole ring is a component of numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.comnih.gov

Emerging Research Avenues for 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one and Tetrazolone Class

The versatility of the tetrazole ring system points to several emerging research avenues for both the general tetrazolone class and, by extension, for this compound. bohrium.comhilarispublisher.comresearchgate.net

Medicinal Chemistry and Drug Discovery: A significant area of future research is the exploration of this compound in various therapeutic areas. Research on a related compound, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has shown antihypertensive effects in animal models, suggesting that the 3-fluorophenyl tetrazole moiety may be a valuable pharmacophore for cardiovascular drug discovery. nih.govnih.gov Therefore, investigating the potential cardiovascular, anti-inflammatory, antimicrobial, and anticancer activities of this compound is a logical next step. bohrium.comresearchgate.net

Materials Science: Tetrazole derivatives are nitrogen-rich compounds and have applications beyond medicine, including in materials science as components of energetic materials or as ligands for creating metal-organic frameworks (MOFs). lifechemicals.comnih.gov Research could explore the potential of this compound and its polymers in areas like gas storage, where a microporous organic polymer containing a tetrazole fragment has demonstrated high efficacy in capturing CO2. lifechemicals.com

Novel Synthetic Methodologies: The development of efficient, scalable, and environmentally benign synthetic routes to tetrazolones remains an active area of research. organic-chemistry.org Future work could focus on optimizing the synthesis of this compound, potentially utilizing flow chemistry or novel catalytic systems to improve yield and reduce waste. worktribe.comresearchgate.net

Table 1: Potential Research Areas for this compound

Research Area Rationale Potential Application Supporting Evidence
Cardiovascular Drug Discovery The 3-fluorophenyl tetrazole scaffold has been associated with antihypertensive activity. Development of new antihypertensive agents. nih.gov, nih.gov
Anticancer Research Tetrazole derivatives are being investigated as potential anticancer agents. Discovery of novel oncology drug candidates. lifechemicals.com, researchgate.net
Materials Science Nitrogen-rich tetrazole polymers have shown promise for CO2 capture. Creation of advanced materials for gas storage and other applications. lifechemicals.com
Synthetic Methodology The need for efficient and green synthesis of heterocyclic compounds. Optimization of production for research and potential commercial use. organic-chemistry.org

Potential Directions for Advanced Mechanistic Investigations and Analog Development

A deeper understanding of the chemical behavior of this compound is crucial for its future development.

Mechanistic Investigations: The photochemistry of tetrazolones is a complex field, with studies showing that UV irradiation can lead to the cleavage of the tetrazole ring and extrusion of nitrogen gas, forming various reactive intermediates like nitrenes or biradicals. nih.govuc.ptresearchgate.net The final photoproducts are highly dependent on the compound's substituents and the solvent used. nih.govmdpi.com A detailed photochemical study of this compound could elucidate its degradation pathways and reactive intermediates. Such mechanistic insights are valuable for understanding its stability and potential for use in photoclick chemistry or the synthesis of other heterocyclic compounds. worktribe.comresearchgate.net

Analog Development: A promising direction for future research is the synthesis and evaluation of a library of analogs based on the this compound scaffold. This would involve systematic modifications to explore the structure-activity relationship (SAR). Key modifications could include:

Substitution on the Phenyl Ring: Altering the position or nature of the fluorine substituent (e.g., moving it to the 2- or 4-position, or replacing it with other halogens or electron-donating/withdrawing groups) to probe its influence on biological activity.

Modification of the Tetrazolone Core: Creating derivatives at the N-4 position of the tetrazolone ring to explore how these changes affect the molecule's properties.

This systematic approach to analog development, guided by computational modeling and biological screening, would be instrumental in identifying lead compounds with enhanced potency and optimized pharmacokinetic profiles for various therapeutic targets. researchgate.net

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1-(3-Fluorophenyl)-1H-tetrazol-5(4H)-one to improve yield and purity?

  • Methodological Answer : Utilize heterogeneous catalysis under mild conditions. For example, employ Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst in PEG-400 solvent at 70–80°C for 1 hour. Monitor reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid for purification .

Q. What spectroscopic techniques are critical for confirming the tautomeric form of this compound?

  • Methodological Answer : Combine X-ray crystallography (e.g., SHELX refinement ) with computational methods (e.g., MP2/6-31G* level calculations) to distinguish keto-enol tautomers. IR and 1H^1H NMR should validate functional groups: IR peaks at ~1700 cm1^{-1} (C=O) and 1H^1H NMR shifts for aromatic protons (δ 7.2–8.1 ppm) .

Q. How do I determine the molecular packing and hydrogen-bonding interactions in its crystal structure?

  • Methodological Answer : Perform single-crystal X-ray diffraction (100 K, MoKα radiation) and refine using SHELXL . Analyze hydrogen-bond geometry (e.g., N–H⋯O, C–H⋯F) and π–π stacking (centroid distances ~3.69 Å). Use Mercury or OLEX2 to visualize R22_2^2(8) ring motifs and 2D arrays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on tautomeric stability?

  • Methodological Answer : Compare experimental X-ray data (e.g., bond lengths: C=O ~1.22 Å, C–N ~1.33 Å) with ab initio calculations (MP2/6-31G*) to validate the keto form. Address discrepancies by refining disorder models or exploring solvent effects on tautomer equilibria .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Methodological Answer : Screen solvents like ethanol-chloroform (1:1) for needle growth . For weak electrostatic packing (e.g., C–H⋯C interactions), use additives (e.g., ionic liquids) to enhance crystal stability. Monitor lattice energy via Hirshfeld surface analysis .

Q. How do substituents on the tetrazole ring influence reactivity in nitrification or electrophilic substitution?

  • Methodological Answer : Study nitrification pathways using HNO3_3/H2 _2SO4_4 mixtures. Monitor regioselectivity via 19F^{19}\text{F} NMR (e.g., para-substitution trends) and DFT calculations (e.g., Fukui indices) to predict reactive sites .

Q. What advanced techniques characterize electronic delocalization in the tetrazole ring?

  • Methodological Answer : Employ synchrotron-based XPS to analyze N 1s binding energies (~399–401 eV). Pair with NBO analysis (Gaussian 09) to quantify resonance stabilization (e.g., Wiberg bond indices >0.9 for conjugated bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.